Compound Description: This compound belongs to the butenolide class, characterized by a dihydrofuran ring with an attached carboxamide group. The specific derivative features a tert-butyl substituent on the amide nitrogen, a 4-fluorophenyl group at the 3-position, and a 2-(trifluoromethoxy)phenyl group at the 4-position of the dihydrofuran ring. The research focuses on its crystal structure and conformational properties, particularly the orientation of the amide carbonyl group [].
Compound Description: This compound is another butenolide derivative, featuring a cyclohexyl substituent on the amide nitrogen, a 4-(trifluoromethyl)phenyl group at the 3-position, and a 2H-1,3-benzodioxol-5-yl group at the 4-position of the dihydrofuran ring []. Similar to the previous compound, its crystal structure and conformational characteristics are investigated.
Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor, exhibiting potent and selective inhibition of this receptor subtype [, ]. It has demonstrated efficacy in various in vitro and in vivo models, indicating its potential as an anti-inflammatory and analgesic agent.
Compound Description: This compound belongs to the chalcone class, characterized by a 1,3-diphenylprop-2-en-1-one core structure []. The described derivative features a 1,3-benzodioxol-5-yl group at one end of the chalcone and a 4-(dimethylamino)phenyl group at the other end.
Compound Description: This compound, another member of the chalcone class, possesses a 6-amino-1,3-benzodioxol-5-yl group at one end and a 3,4,5-trimethoxyphenyl group at the other []. Its supramolecular structure, stabilized by hydrogen bonds and pi-pi stacking interactions, has been characterized.
Compound Description: This chalcone derivative is structurally similar to the previous compound, with a 6-amino-1,3-benzodioxol-5-yl group at one end, but it features a 4-(N,N-dimethylamino)phenyl group at the other end []. The presence of two molecules in the asymmetric unit and its distinct hydrogen-bonding patterns influence its supramolecular architecture.
Compound Description: This group of compounds represents a series of 2,3,4-trisubstituted 1,5-benzothiazepines, characterized by a seven-membered ring containing a nitrogen and a sulfur atom []. These derivatives all feature a 1,3-benzodioxol-5-yl group at the 2-position and a 4-methoxybenzenesulfonyl group at the 3-position. The substituent on the phenyl ring at the 4-position varies within the series.
Compound Description: This compound features a pyrazoline ring substituted with a 1,3-benzodioxol-5-yl group and a ferrocenyl group. The pyrazoline ring is further linked to a 4-phenyl-1,3-thiazole moiety. Its crystal structure reveals a twisted conformation of the pyrazoline ring, stabilized by intramolecular C–H⋯π interactions [].
Compound Description: This compound features a quinazolinone core structure substituted with a 1,3-benzodioxol-5-yl group and a phenyl ring. The crystal structure shows the quinazolinone ring system to be nearly planar and forming dihedral angles with the substituent rings [].
Compound Description: This compound represents a substituted chalcone derivative, characterized by a propenone linker connecting a 1,3-benzodioxol-5-yl group to a 2,4-di(benzyloxy)-6-hydroxyphenyl group []. The Z configuration of the double bond and the presence of a chlorine atom on the propenone linker contribute to its unique structural features.
Compound Description: This compound represents a complex heterocyclic structure incorporating multiple rings, including a pyrazolone, oxadiazole, and azetidine ring []. The presence of trifluoromethyl and chlorine substituents further contributes to its structural complexity.
2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
Compound Description: This compound features a furo[3,2-c]pyridine core structure substituted with a 3-(trifluoromethyl)phenyl group []. The compound's reactivity and potential for derivatization have been explored, leading to various analogues, including the corresponding N-oxide and 5-amino derivatives.
Compound Description: This group of compounds represents a series of trifluoromethyl-substituted 1,3-diones, featuring a 4-chlorophenyl group at the 1-position and an arylidene substituent at the 2-position []. These compounds were investigated for their in vitro antitumor activity, with some derivatives exhibiting promising results.
Compound Description: This series of compounds consists of trifluoromethyl-substituted pyrazole derivatives, characterized by a 4-chlorophenyl group at the 3-position and an arylidene substituent at the 4-position []. Similar to the previous series, these compounds were also evaluated for their antitumor potential.
Compound Description: This series of trifluoromethyl-substituted 1,3-diones is characterized by a 4-chlorophenyl group at the 1-position and an arylhydrazono substituent at the 2-position []. These compounds were synthesized and evaluated for their antitumor activity.
Compound Description: This series comprises trifluoromethyl-substituted pyrazole derivatives, featuring a 4-chlorophenyl group at the 3-position and an arylhydrazono substituent at the 4-position []. These compounds were synthesized as part of a larger study exploring antitumor agents.
Compound Description: This compound is a trifluoromethyl-substituted pyrazole derivative featuring a 4-chlorophenyl group at the 3-position, a phenyl group at the 1-position, and a malononitrile moiety attached to the 4-position via a methylene linker []. It was investigated as part of a study exploring antitumor agents.
Compound Description: This series includes trifluoromethyl-substituted pyrazole derivatives, characterized by a 4-chlorophenyl group at the 5-position, a phenyl group at the 1-position, and a cycloalkanone moiety linked to the 4-position via a methylene bridge []. The size of the cycloalkanone ring varies within the series. These compounds were also part of the study focusing on antitumor agents.
Compound Description: This series of trifluoromethyl-substituted pyrazole derivatives features a 4-chlorophenyl group at the 5-position, a phenyl group at the 1-position, and an arylpropenone moiety attached to the 4-position []. The aryl group on the propenone linker varies within the series. These compounds were evaluated as potential antitumor agents.
Compound Description: This compound features a piperidine ring linked to a 2-chloro-3-nitro-5-(trifluoromethyl)phenyl group via a methanone bridge []. It was identified as a side product in the synthesis of a benzothiazinone derivative, a class of compounds with potential anti-tuberculosis activity.
Compound Description: This group consists of four iridium (III) complexes, each containing a main ligand (tfmphpm: 2-(3,5-bis(trifluoromethyl)phenyl)pyrimidine or f-tfmphpm: 2-(3,5-bis(trifluoromethyl)phenyl)-5-fluoropyrimidine) and an ancillary ligand (acac: 2,4-pentanedionate or tpip: tetraphenylimidodiphosphinate) []. These complexes were developed for their potential application in organic light-emitting diodes (OLEDs).
Compound Description: This series of compounds encompasses trifluoromethyl-substituted pyrazole derivatives linked to a substituted benzothiazole ring via a diazene bridge []. The specific substituents on the pyrazole and benzothiazole rings vary within the series. These compounds were synthesized and evaluated for their antifungal activity.
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) and its Analogues
Compound Description: Edaravone is a free radical scavenger with clinical applications in treating stroke. The study investigates the reaction kinetics of Edaravone and four analogues (1,3-dimethyl-2-pyrazolin-5-one, 3-methyl-1-(pyridin-2-yl)-2-pyrazolin-5-one, 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one, and 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one) with hydroxyl radicals and azide radicals using pulse radiolysis [].
8-(1-benzyl-1H-pyrazol-4-yl) xanthines
Compound Description: This series of compounds represents a class of 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines, which act as potent and selective antagonists of the A2B adenosine receptor []. The study explores the structure-activity relationship of this series by modifying substituents on both the benzyl group and the xanthine core, revealing key structural features for high affinity and selectivity towards the A2B receptor.
5-(trifluoromethyl )-1, 3, 4-thiadiazol ureas
Compound Description: This class of compounds features a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group and a urea moiety []. These compounds were synthesized via microwave irradiation and evaluated for their herbicidal, insecticidal, fungicidal, and plant growth regulation activities.
Imidazolidin-2-1,3-disubstituted derivatives
Compound Description: This broad class of compounds features an imidazolidin-2-one ring with varying substituents at the 1 and 3 positions []. These compounds were investigated for their potential as CYP inhibitors, demonstrating the versatility of this scaffold in targeting different enzymes involved in drug metabolism.
[Mo(NAr)(CHCMe2Ph)(NHC)XY]
Compound Description: These compounds represent a series of neutral molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes []. They feature a molybdenum center coordinated to an imido ligand (NAr), an alkylidene ligand (CHCMe2Ph), an NHC ligand, and two anionic ligands (X and Y). These complexes were investigated for their catalytic activity in ring-closing metathesis and homometathesis reactions.
[Mo(NAr)(CHCMe2R)(NHC)X+ B(ArF)4−/Al(OC(CF3)3)4−]
Compound Description: This series consists of cationic molybdenum imido alkylidene NHC complexes []. They share a similar structure with the neutral molybdenum complexes described above but bear a positive charge and a weakly coordinating anion (B(ArF)4−: tetrakis (3,5-bis(trifluoromethyl)phenyl)borate or Al(OC(CF3)3)4−).
[W(O)(CHCMe2Ph)(IMeCl2)(DPPO)2] and [W(O)Cl(CHCMe2Ph)(IMes)(OSi(OtBu)3)]
Compound Description: These compounds represent neutral tungsten oxo alkylidene complexes, featuring a tungsten center coordinated to an oxo ligand (O), an alkylidene ligand (CHCMe2Ph), an NHC ligand (IMeCl2 or IMes), and two anionic ligands (DPPO: 2,6-diphenylphenoxide or OSi(OtBu)3) []. These complexes were also investigated for their activity in ring-closing metathesis and homometathesis reactions.
[W(O)(CHCMe2Ph)(IMeCl2)(DPPO)(Et2O)+B(ArF)4−]
Compound Description: This compound is a cationic tungsten oxo alkylidene complex, featuring a tungsten center coordinated to an oxo ligand (O), an alkylidene ligand (CHCMe2Ph), an NHC ligand (IMeCl2), a DPPO ligand, and a diethyl ether molecule []. It bears a positive charge and a weakly coordinating B(ArF)4− anion.
Compound Description: This series encompasses a diverse range of amide derivatives containing a 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan core structure with various substituents at the 2- and 7-positions []. These compounds were designed and evaluated for their potential as renin inhibitors, aiming to develop new antihypertensive agents.
Compound Description: This series comprises 1-benzenesulfonyl-1,3-dihydro-indol-2-one derivatives with varying substituents on the benzene ring and the nitrogen atom of the indole ring []. These compounds were investigated for their affinity towards vasopressin and/or oxytocin receptors, exploring their potential therapeutic applications in treating disorders related to the central and peripheral nervous systems, cardiovascular system, kidney, stomach, and sexual behavior.
Compound Description: This compound belongs to the amide chalcone class and features a quinoline-3-carboxamide moiety connected to a 2H-1,3-benzodioxol-5-yl group via a propenone linker [].
Compound Description: This compound is a novel degradation product of Flibanserin, characterized by HPLC-DAD-ESI-IT-TOF-MSn, produced under oxidative forced degradation conditions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.